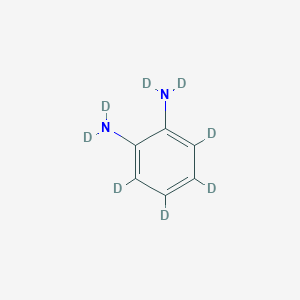

1,2-Phenylenediamine-d8

Descripción

Research Significance of Isotopic Labeling in Chemical Science

Isotopic labeling is a powerful technique used to track the journey of a molecule or atom through a reaction or a biological system. wikipedia.orgstudysmarter.co.uk It involves the replacement of a specific atom within a molecule with its isotope, which has the same number of protons but a different number of neutrons. studysmarter.co.ukphysoc.org This substitution creates a unique marker without significantly changing the molecule's chemical behavior. wikipedia.org Stable isotopes, such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used as tracers to provide detailed insights into chemical and biological processes. symeres.comnih.gov

The utility of isotopic labeling is vast and spans multiple scientific disciplines. silantes.com In chemistry, it is fundamental for proving reaction pathways and mechanisms. thalesnano.com By selectively replacing hydrogen with deuterium, researchers can follow the transformation steps, unraveling critical details of a chemical reaction. thalesnano.com This is partly due to the kinetic isotope effect (KIE), where the heavier mass of deuterium can lead to a slower rate of bond cleavage compared to a carbon-hydrogen bond, providing clues about the rate-determining steps of a reaction. symeres.comacs.orgucl.ac.uk

In pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable. musechem.com They are used to study drug metabolism, bioavailability, and pharmacokinetic properties. symeres.comclearsynth.com Labeled compounds allow researchers to trace how drugs are absorbed, distributed, metabolized, and excreted (ADME studies) with high precision. clearsynth.comdiagnosticsworldnews.com This technique is considered safer for human studies compared to radioactive labeling. diagnosticsworldnews.com

Furthermore, isotopically labeled molecules, including deuterated compounds, are crucial as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comthalesnano.comacs.org In mass spectrometry, their different mass allows for precise quantification of the non-labeled counterpart. thalesnano.comcreative-proteomics.com In NMR, deuterium labeling can help in chemical structure determination and in studying protein-ligand interactions. thalesnano.comclearsynth.com

Table 1: Key Applications of Stable Isotope Labeling in Scientific Research

| Application Area | Specific Use | Key Benefit | Relevant Isotopes |

|---|---|---|---|

| Mechanistic & Kinetic Studies | Elucidating reaction pathways and kinetics. symeres.com | Kinetic Isotope Effect (KIE) provides insights into bond-breaking steps. symeres.comacs.org | ²H (D), ¹³C, ¹⁵N |

| Drug Metabolism & Pharmacokinetics (DMPK) | Tracing absorption, distribution, metabolism, and excretion (ADME) of drugs. symeres.comdiagnosticsworldnews.com | Improves understanding of a drug's fate in the body and can enhance metabolic stability. acs.orgmusechem.comclearsynth.com | ²H (D), ¹³C, ¹⁴C |

| Analytical Chemistry | Internal standards for quantitative analysis in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). thalesnano.comacs.org | Increases accuracy, reliability, and specificity of measurements. symeres.comthalesnano.com | ²H (D), ¹³C, ¹⁵N |

| Structural Biology | Determining the 3D structure of biomolecules and studying protein-ligand interactions. clearsynth.comsilantes.com | Enhances spectral resolution in NMR and allows for contrast in techniques like neutron scattering. clearsynth.comsilantes.com | ²H (D), ¹³C, ¹⁵N |

| Metabolomics | Tracing metabolic pathways and fluxes in living organisms. silantes.comsilantes.com | Enables direct measurement of the synthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.comsilantes.com | ²H (D), ¹³C, ¹⁵N |

Specific Research Focus on Deuterated Arylamines and Their Derivatives

Arylamines are a class of organic compounds that are foundational in many areas of chemistry and materials science. nih.govresearchgate.net The specific focus on deuterating these molecules, including derivatives of 1,2-phenylenediamine, stems from their important applications, particularly in the field of organic electronics. nih.govnih.gov Deuterated arylamines have shown significant potential for use in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.netmdpi.com Research has indicated that replacing hydrogen with deuterium in the organic molecules used in these devices can improve their stability and efficiency. acs.orgnih.gov

One of the key advantages of using deuterated arylamines in materials science is for analytical purposes. nih.govnih.gov The incorporation of deuterated materials into optoelectronic devices provides the opportunity for detailed studies of the functioning device using techniques like neutron reflectometry. researchgate.netnih.govmdpi.com This method relies on the difference in the neutron scattering length between hydrogen and deuterium to probe the structure and interfaces within the device's layers. nih.govresearchgate.net

Deuterated arylamines also serve as crucial building blocks for the synthesis of larger, more complex deuterated molecules or polymers. researchgate.netnih.govresearchgate.net For instance, deuterated N-phenyl-o-phenylenediamine, a derivative of the titular compound, has been synthesized via H/D exchange and is noted for its potential use in creating larger deuterated organic molecules for photoelectronic applications. nih.govmdpi.com This synthetic utility is critical when direct deuteration of the final, often less soluble, target molecule is not feasible. nih.gov

Recent research has focused on developing milder and more efficient methods for the deuteration of primary and secondary arylamines. nih.govcancer.gov One reported method utilizes D₂O at a relatively mild temperature of 80 °C with a Pt/C catalyst to achieve high levels of deuterium incorporation in compounds like N-phenyl-o-phenylenediamine. nih.govmdpi.com Such advancements make these valuable research compounds more accessible for widespread study and application. nih.gov

Table 2: Research Applications of Deuterated Arylamines

| Research Area | Application | Example Compound(s) | Scientific Rationale |

|---|---|---|---|

| Organic Optoelectronics (OLEDs) | Components in hole and electron transport layers. nih.govresearchgate.net | NPD, TPD, TPBI | Deuteration can improve device stability and electricity-to-light conversion efficiency. acs.orgnih.gov |

| Materials Characterization | Probing device structure and function. nih.govmdpi.com | Deuterated polymers and molecules | Enables the use of neutron reflectometry due to the scattering length difference between H and D. researchgate.netnih.gov |

| Synthetic Chemistry | Precursors for larger deuterated molecules and polymers. researchgate.netresearchgate.net | Diphenylamine, N-phenyl-o-phenylenediamine | Allows for the construction of complex deuterated materials that are otherwise difficult to synthesize directly. nih.gov |

| Mechanistic Studies | Investigating reaction mechanisms and catalytic cycles. cancer.govsnnu.edu.cn | Various aryl amines | The kinetic isotope effect helps to elucidate reaction pathways and the role of C-H bond activation. acs.orgucl.ac.uk |

Overview of Advanced Academic Research Trajectories for 1,2-Phenylenediamine-d8

The future research trajectories for this compound are guided by the advanced applications of its non-deuterated counterpart and the unique advantages conferred by isotopic labeling. 1,2-Phenylenediamine is a versatile precursor in the synthesis of a wide range of advanced materials. Its derivatives are used to create benzimidazoles, which have applications not only in biology but also in materials science. lew.roresearchgate.netresearchgate.net Therefore, this compound could be employed as a labeled precursor to study the mechanisms of benzimidazole (B57391) formation or to create deuterated materials with specific properties.

A significant area of research is in the development of novel nanomaterials. For instance, 1,2-phenylenediamine has been used for the surface passivation of carbon nanoparticles, leading to the formation of photoluminescent carbon dots (CDs) with potential applications in sensing and lighting. lew.ro Using this compound in this synthesis would allow researchers to use techniques like NMR and neutron scattering to gain deeper insights into the surface chemistry and structure of these CDs. lew.ro Similarly, phenylenediamines are used in formaldehyde (B43269) chemistry to produce nitrogen-doped hollow carbon spheres for high-performance supercapacitors. whut.edu.cn The deuterated analogue could serve as a tracer to understand the polymerization and carbonization processes.

The synthesis of advanced polymers and composites is another promising direction. Phenylenediamines are used as monomers or modifying agents in the creation of materials like graphene aerogels and thermally conductive epoxy composites. frontiersin.orgmdpi.com For example, p-phenylenediamine (B122844) has been grafted onto graphene foam to create a conductive network that enhances thermal and electromagnetic interference (EMI) shielding performance in an epoxy matrix. mdpi.com Employing this compound in similar systems would enable detailed structural analysis of the polymer-filler interface. researchgate.net

Furthermore, 1,2-phenylenediamine derivatives are used as ligands to form metal complexes that can act as catalysts. researchgate.net Computational and experimental studies on these complexes are common. researchgate.net Synthesizing these ligands with a deuterated backbone, using this compound, would provide a powerful tool for investigating catalytic mechanisms, particularly those involving ligand-centered reactivity, through spectroscopic methods sensitive to isotopic substitution. snnu.edu.cn

Table 3: Advanced Research Trajectories for 1,2-Phenylenediamine Derivatives

| Research Field | Application of Phenylenediamine Derivative | Potential Role for this compound |

|---|---|---|

| Nanomaterials | Surface passivation of carbon dots to create photoluminescent materials. lew.ro | Tracer for studying surface chemistry and structure via NMR or neutron scattering. |

| Energy Storage | Precursor in phenylenediamine-formaldehyde chemistry for N-doped hollow carbon spheres. whut.edu.cn | Mechanistic tracer to study polymerization and carbonization processes. |

| Advanced Polymers | Monomer or cross-linker in the formation of graphene aerogels and composites. frontiersin.orgmdpi.com | Structural probe for analyzing polymer networks and filler-matrix interfaces. researchgate.net |

| Catalysis | Building block for ligands (e.g., Salophen) in metal complexes. researchgate.net | Labeled ligand to investigate catalytic reaction mechanisms. snnu.edu.cn |

| Organic Synthesis | Reactant in [4+1+1] cycloadditions to form new molecules. chemrxiv.org | Deuterated reactant to study reaction pathways and kinetic isotope effects. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-78-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1,2 Phenylenediamine D8

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the 1,2-phenylenediamine structure is achieved through two primary strategies: modifying the existing hydrogen framework via exchange reactions or building the molecule anew with deuterated components.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions represent a direct and atom-economical approach for synthesizing deuterated compounds. nih.gov This technique involves the substitution of hydrogen atoms with deuterium atoms from a deuterium-rich source, often facilitated by catalysts or specific reaction conditions. wikipedia.org For aromatic amines like 1,2-phenylenediamine, this process can be influenced by the electron-donating nature of the amino groups, which activates the aromatic ring towards electrophilic substitution.

Heterogeneous catalysts, particularly platinum or palladium supported on carbon (Pt/C or Pd/C), are effective in facilitating the H-D exchange in aromatic systems. These catalysts are known to mediate the exchange of hydrogen atoms on arenes and heterocyclic amines. nih.gov

A Pt/C-D₂O-H₂ system has been shown to be an effective and applicable method for the deuteration of aromatic rings. researchgate.netresearchgate.net Specifically for 1,2-diaminobenzene (o-phenylenediamine), the use of a Pt/C catalyst in D₂O can achieve high levels of deuterium incorporation (up to 98%) on the phenyl ring. researchgate.netmdpi.com The reaction can proceed even at room temperature, though efficiency is improved at elevated temperatures. researchgate.netmdpi.com For instance, studies on aniline, a related compound, show increased deuterium incorporation when the temperature is raised to 80 °C. mdpi.com

Palladium on carbon (Pd/C) is also utilized, sometimes in conjunction with Pt/C, to promote deuteration. researchgate.netmdpi.com While Pt/C is particularly effective for electron-rich aromatic compounds, Pd/C can also catalyze the exchange, though sometimes requiring more forcing conditions like higher temperatures. researchgate.net A mild deuteration protocol for various arylamines, including N-phenyl-o-phenylenediamine, has been developed using a mixed Pt/C and Pd/C catalyst system in D₂O at 80 °C. mdpi.com

| Catalyst System | Substrate | Deuterium Source | Conditions | Deuterium Incorporation | Reference |

| Pt/C | o-Phenylenediamine (B120857) | D₂O/H₂ | Mild | 98% | researchgate.net |

| Pt/C | Aniline | D₂O | 80 °C | Up to 98% | mdpi.com |

| Pt/C + Pd/C | N-Phenyl-o-phenylenediamine | D₂O | 4 h, 80 °C | 88% overall | mdpi.com |

| Pd/C | Aromatic Compounds | D₂/T₂ Gas | Mild | Quantitative | chemrxiv.org |

| Fe-based | Anilines | D₂O | 140 °C, 24 h | >95% | nih.gov |

This table presents selected findings on catalytic deuteration of phenylenediamines and related aromatic amines.

Deuterium oxide (D₂O), or heavy water, is the most common and cost-effective deuterium source for H-D exchange reactions. rroij.comuni-rostock.de The exchange can be mediated simply by the solvent, often with the help of an acid or base catalyst to facilitate the process. wikipedia.org

A straightforward and highly effective method for the regioselective deuteration of anilines involves using D₂O with an equivalent of concentrated hydrochloric acid (HCl). acs.org The reaction is proposed to occur via electrophilic aromatic substitution, where the in situ formation of an anilinium salt enhances the exchange on the activated aromatic ring. acs.org This acid-catalyzed approach allows for efficient deuteration at the ortho and para positions relative to the amino group. acs.org The use of microwave irradiation can significantly accelerate this process. acs.org In other protocols, additives like thionyl chloride have been used with D₂O under microwave conditions to promote the exchange. rroij.comrroij.com

The efficiency and selectivity of hydrogen-deuterium exchange are highly dependent on the specific reaction conditions employed.

Temperature: The reaction temperature is a critical parameter. For the Pt/C-catalyzed deuteration of anilines, increasing the temperature from ambient to 80 °C has been shown to improve the level of deuterium incorporation significantly. mdpi.com In other systems, elevating the temperature to 120 °C was necessary to achieve high deuteration levels (90%). uni-rostock.de However, the effect of temperature is not always linear; for some gas-phase ion reactions, the rate of H/D exchange can decrease as the temperature rises above a certain point. rsc.org Comparative studies on different catalysts reveal that the optimal temperature can vary widely, with some systems showing high selectivity at lower temperatures (e.g., -30°C) and others requiring heat to achieve reasonable reactivity. d-nb.info

Time: Reaction duration is another key factor. In a microwave-promoted deuteration of an iodo-aniline, a short reaction time was sufficient, whereas prolonging the time under conventional heating did not improve the yield. rroij.com

Additives: The presence of additives can fundamentally alter the reaction pathway and efficiency. Acid catalysts, such as HCl, are used to form anilinium salts in D₂O, which promotes electrophilic deuteration on the aromatic ring. acs.org The choice and amount of catalyst are also crucial. Optimization studies have involved screening different catalytic amines or adjusting the quantity of D₂O to enhance the deuterium incorporation. uni-rostock.de Furthermore, applying hydrogen pressure in catalytic systems can improve the deuterium incorporation and enhance catalyst stability. nih.gov

| Substrate | Conditions | Additive/Catalyst | Deuterium Incorporation/Yield | Reference |

| Various Anilines | Microwave, 10-30 min | 1 equiv. conc. HCl in D₂O | 85-99% | acs.org |

| 2-Iodo-4,6-dimethylaniline | Microwave, D₂O | Thionyl Chloride | 24% Yield | rroij.com |

| 4-Acetamido-acetophenone | -30°C to 80°C | Iridium(I) complexes | Variable selectivity and incorporation | d-nb.info |

| Aniline | 80 °C | Pt/C in D₂O | Up to 98% | mdpi.com |

This table illustrates the impact of different reaction conditions on the efficiency of deuteration.

De Novo Synthesis Utilizing Deuterated Precursors

De novo synthesis involves constructing the target molecule from smaller, isotopically labeled building blocks. uni-rostock.dewisc.edu This multi-step approach is often the method of choice in industrial settings, particularly when precise and high levels of deuteration are required at specific positions. uni-rostock.de The synthesis of many deuterated drugs relies on incorporating simple, commercially available deuterated precursors like D₂O, deuterated methanol (B129727) (CD₃OD), or deuterated methyl iodide (CD₃I) using established synthetic techniques. nih.gov

For 1,2-Phenylenediamine-d8, a logical de novo pathway would involve the reduction of a fully deuterated 1,2-dinitrobenzene (B166439) precursor (1,2-dinitrobenzene-d₄). The synthesis of 1,2-dinitrobenzene itself can be achieved from benzene (B151609) through a series of steps including nitration, reduction, protection, a second nitration, and deprotection. youtube.com By starting this sequence with benzene-d₆, one could produce 1,2-dinitrobenzene-d₄. The subsequent reduction of the two nitro groups, a common transformation in organic synthesis, would yield the desired 1,2-phenylenediamine-d₄. csic.es Achieving full deuteration (d8) would require ensuring the amine hydrogens are also exchanged with deuterium, which typically occurs readily when the final steps are performed in a deuterium source like D₂O.

Another related method is the molybdenum-mediated reductive deuteration of nitroarenes, which uses D₂O as the deuterium source to produce deuterated anilines directly from nitroarenes. rsc.org This method could potentially be adapted to synthesize the target compound from a suitable dinitro precursor.

Optimization of Deuteration Protocols

Optimizing deuteration protocols is essential to maximize deuterium incorporation and product yield while maintaining selectivity. This process involves the systematic variation of multiple reaction parameters.

Key strategies for optimization include:

Catalyst and Ligand Screening: The choice of metal catalyst and its associated ligands can dramatically influence reactivity and selectivity. Head-to-head comparisons of different catalysts (e.g., various iridium(I) complexes or different supported metals like Pt/C vs. Pd/C) under identical conditions help identify the most effective system for a specific substrate. researchgate.netd-nb.info

Solvent and Additive Adjustment: The reaction medium plays a crucial role. For instance, hexafluoroisopropanol (HFIP) has been identified as a superior solvent in some Pd-catalyzed HIE reactions. thieme-connect.de The concentration and type of acid or base additives are also fine-tuned to promote the desired exchange. uni-rostock.deacs.org

Varying Physical Conditions: Temperature and pressure are critical variables. Optimization involves conducting the reaction across a broad temperature range to find the ideal balance between reaction rate and selectivity. d-nb.info In some catalytic systems, applying hydrogen or deuterium gas pressure can significantly improve deuterium incorporation. nih.gov The use of microwave irradiation instead of conventional heating can also drastically reduce reaction times and improve yields. acs.org

Exploiting Microscopic Reversibility: An advanced optimization strategy involves studying the reverse reaction (de-deuteration). By optimizing the conditions for removing deuterium from a labeled starting material, one can, by the principle of microscopic reversibility, identify the optimal conditions for the forward deuteration reaction. thieme-connect.de

Achieving High Deuterium Incorporation and Selectivity

A key challenge in the synthesis of this compound is achieving a high level of deuterium incorporation specifically at the desired positions. One effective method involves a platinum/carbon (Pt/C) catalyzed hydrogen-deuterium (H/D) exchange reaction. researchgate.net This technique has been successfully applied to deuterate the aromatic hydrogens of various aniline-type compounds, including 1,2-diaminobenzene. researchgate.net

Another strategy involves the reduction of a deuterated precursor, such as a deuterated nitroaniline. This approach, while potentially offering high selectivity, can be more expensive due to the cost of the deuterated starting materials.

Table 1: H/D Exchange Reaction Parameters for Aromatic Amines

| Parameter | Condition | Deuterium Incorporation | Chemical Yield | Reference |

|---|---|---|---|---|

| Catalyst | Platinum/Carbon (Pt/C) | Up to 98% | 50-60% | researchgate.net |

| Deuterium Source | D₂O | - | - | researchgate.net |

Development of Mild Reaction Conditions for Synthesis

The development of milder reaction conditions is a continuous effort in synthetic chemistry to improve safety, energy efficiency, and functional group tolerance. For the synthesis of related benzimidazole (B57391) structures from o-phenylenediamine, several mild and efficient catalytic systems have been developed. ijraset.comresearchgate.net

For instance, catalysts like SiO₂/CaCl₂·2H₂O have been shown to be effective under ambient or low to moderate temperatures and atmospheric pressure. ijraset.com Another approach utilizes lanthanum chloride (10 mol%) in acetonitrile (B52724) at room temperature, which has proven to be an efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and various aldehydes. researchgate.net These methods, while not directly for deuteration, highlight the potential for developing milder conditions for the synthesis of this compound and its derivatives. ijraset.comresearchgate.net The use of water as a reaction medium has also been explored, demonstrating excellent efficiency and selectivity at room temperature for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

Scalability and Large-Scale Synthesis Considerations

The ability to scale up a synthesis from the laboratory bench to an industrial scale is a critical consideration. For processes involving phenylenediamines, research has been conducted on scalable synthesis methods. For example, a facile and large-scale synthesis of poly(m-phenylenediamine) nanobelts has been developed using chemical oxidative polymerization. rsc.orgresearchgate.net

Furthermore, the development of continuous synthesis processes, such as the microjet process, has been used to prepare inorganic-organic hybrid materials from para-phenylenediamine on a large scale with high purity and reproducibility. researchgate.net For the synthesis of imine-linked covalent organic frameworks (COFs) from phenylenediamine linkers, a scalable solvothermal method has been optimized, allowing for the production of over 10 grams of COF in a single batch. ugent.be These advancements in scalable synthesis for related compounds suggest that similar principles could be applied to the large-scale production of this compound.

Purification and Isolation of Deuterated Products

After synthesis, the purification and isolation of the deuterated product are crucial to ensure high isotopic and chemical purity. Common purification techniques for phenylenediamine derivatives include column chromatography and recrystallization. In the case of deuterated compounds, it is often beneficial to perform these steps using deuterated solvents, such as D₂O or deuterated methanol (CD₃OD), to minimize any back-exchange of deuterium with protons.

For o-phenylenediamine, purification can also be achieved through distillation. A patented process describes the purification of a crude o-phenylenediamine product via rectification under controlled vacuum (6-10 mmHg) and temperature (around 145 °C). google.com Impure, darkened samples of o-phenylenediamine can be purified by treating an aqueous solution with sodium dithionite (B78146) and activated carbon. wikipedia.org The identity and purity of the final deuterated product are typically confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Phenylenediamine |

| o-Phenylenediamine |

| m-Phenylenediamine (B132917) |

| p-Phenylenediamine (B122844) |

| 1,2-Diaminobenzene |

| 2-Nitroaniline |

| Benzimidazole |

| 1,2-disubstituted benzimidazoles |

| Poly(m-phenylenediamine) |

| para-Phenylenediamine |

| Deuterated methanol (CD₃OD) |

| Deuterium oxide (D₂O) |

| Sodium dithionite |

| Lanthanum chloride |

Advanced Spectroscopic and Analytical Characterization of 1,2 Phenylenediamine D8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for determining the extent and position of isotopic labeling. rsc.org

¹H and ²H NMR for Deuteration Levels and Site-Specificity

¹H (Proton) NMR and ²H (Deuterium) NMR are pivotal in assessing the degree and location of deuteration in 1,2-Phenylenediamine-d8. In ¹H NMR, the absence or significant reduction of signals in the aromatic region, where the protons of the benzene (B151609) ring would typically appear, provides direct evidence of deuteration at these positions. Any residual proton signals can be integrated to quantify the level of isotopic purity.

Conversely, ²H NMR provides a direct observation of the deuterium (B1214612) nuclei. For highly deuterated compounds where residual proton signals are weak, ²H NMR is a more sensitive and quantitative method for determining deuterium enrichment. sigmaaldrich.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. The integration of the deuterium signals allows for a precise determination of the deuteration level at each specific site on the aromatic ring and the amino groups.

Table 1: Hypothetical ¹H and ²H NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 6.6-6.8 | m (residual) | Low | Aromatic C-D |

| ²H | 6.6-6.8 | br s | High | Aromatic C-D |

| ¹H | 3.5 (residual) | br s | Low | Amine N-D |

| ²H | 3.5 | br s | High | Amine N-D |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR for Chemical Shift Perturbations and Deuterium Isotope Effects

¹³C NMR spectroscopy is highly sensitive to the electronic environment of the carbon atoms. The substitution of hydrogen with deuterium induces small but measurable changes in the ¹³C chemical shifts, known as deuterium isotope effects. researchgate.net These effects can be observed as one-bond (α), two-bond (β), and even longer-range isotope shifts. huji.ac.il

In this compound, the carbon atoms directly bonded to deuterium will exhibit a one-bond isotope effect, typically resulting in an upfield shift of the ¹³C signal. The magnitude of this shift can provide information about the C-D bond. Two-bond isotope effects are also observable on the adjacent carbon atoms. The chemical shifts of the para carbon atoms in aromatic amines are particularly useful for evaluating substituent effects. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges and Deuterium Isotope Effects for this compound

| Carbon Position | Typical Chemical Shift (ppm) for Unlabeled Compound | Expected Isotope Effect |

| C1, C2 (ipso) | 135-145 | One-bond (α) upfield shift |

| C3, C6 | 115-120 | Two-bond (β) upfield shift |

| C4, C5 | 118-125 | Three-bond (γ) smaller shift |

Multi-nuclear NMR Applications in Deuterated Systems

Beyond ¹H, ²H, and ¹³C, other nuclei can be investigated to gain further structural insights. For instance, ¹⁵N NMR could be employed to study the electronic environment of the nitrogen atoms in the amino groups. Deuteration of the amino groups would result in isotope effects on the ¹⁵N chemical shifts, providing information on hydrogen bonding and tautomeric equilibria. While less common, the principles of multinuclear NMR can be applied to deuterated systems to probe specific atomic environments. huji.ac.il

Mass Spectrometry (MS) for Isotopic Abundance Determination

Mass spectrometry is a primary technique for determining the isotopic purity and abundance of labeled compounds. rsc.org It offers high sensitivity and accuracy in distinguishing between different isotopologs. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like 1,2-phenylenediamine. researchgate.net In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS in positive ion mode would typically show the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion will be shifted by eight mass units compared to its non-deuterated counterpart, confirming the incorporation of eight deuterium atoms. The relative intensities of the signals corresponding to different isotopologs (e.g., d7, d6) can be used to calculate the isotopic enrichment. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions and the differentiation of isobaric species. nih.gov For this compound, HRMS is crucial for confirming the exact mass of the deuterated molecule and for accurately quantifying its isotopic purity. nih.govalmacgroup.com By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental formula can be confirmed with high confidence. Furthermore, HRMS can resolve the isotopic fine structure, enabling the precise determination of the relative abundances of each isotopolog and thus a highly accurate assessment of the isotopic purity. nih.govresearchgate.net

Table 3: Theoretical m/z Values for Isotopologs of 1,2-Phenylenediamine

| Isotopolog | Molecular Formula | Exact Mass [M] | Exact Mass [M+H]⁺ |

| Unlabeled | C₆H₈N₂ | 108.0688 | 109.0766 |

| d1 | C₆H₇DN₂ | 109.0750 | 110.0828 |

| d2 | C₆H₆D₂N₂ | 110.0813 | 111.0891 |

| d3 | C₆H₅D₃N₂ | 111.0876 | 112.0954 |

| d4 | C₆H₄D₄N₂ | 112.0939 | 113.1017 |

| d5 | C₆H₃D₅N₂ | 113.1001 | 114.1079 |

| d6 | C₆H₂D₆N₂ | 114.1064 | 115.1142 |

| d7 | C₆H₁D₇N₂ | 115.1127 | 116.1205 |

| d8 | C₆D₈N₂ | 116.1189 | 117.1267 |

Analysis of Isotopic Distribution and Impurities

The analysis of this compound, a deuterated aromatic amine, necessitates rigorous quality control to ascertain its isotopic purity and identify any chemical impurities. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary technique for determining the isotopic distribution. nih.govresearchgate.net This method allows for the precise mass measurement of the compound and its isotopologues, which are molecules that differ only in their isotopic composition.

| Isotopologue | Molecular Formula | Expected Mass (approx. Da) | Description |

|---|---|---|---|

| d8 (Fully Deuterated) | C₆D₈N₂ | 116.19 | Target compound with all eight hydrogen atoms replaced by deuterium. |

| d7 | C₆HD₇N₂ | 115.18 | Compound with seven deuterium atoms and one protium (B1232500) atom. |

| d6 | C₆H₂D₆N₂ | 114.17 | Compound with six deuterium atoms and two protium atoms. |

| d0 (Non-deuterated) | C₆H₈N₂ | 108.14 | The corresponding non-deuterated 1,2-Phenylenediamine. |

Common chemical impurities can arise from the synthetic route used to produce 1,2-Phenylenediamine. A typical laboratory synthesis involves the reduction of 2-nitroaniline. Therefore, potential impurities could include residual starting material (2-nitroaniline) or byproducts from incomplete reduction. Furthermore, commercial preparations of the starting materials may contain other isomers, such as m-phenylenediamine (B132917) or p-phenylenediamine (B122844), which could persist through the synthesis. google.com Chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry, are employed to separate and identify these non-isotopic impurities.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Frequency Shifts

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. In 1,2-Phenylenediamine, characteristic peaks include N-H stretching, aromatic C-H stretching, C=C ring stretching, and C-N stretching vibrations. researchgate.netresearchgate.net

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), to form this compound, significantly alters the vibrational frequencies of the bonds involving these atoms. wikipedia.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Since deuterium has approximately twice the mass of hydrogen, the frequencies of vibrational modes involving hydrogen will shift to lower wavenumbers (a "red shift") upon deuteration. csbsju.edu

This isotopic shift is most pronounced for modes with significant hydrogen atom displacement. For example, the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region for primary aromatic amines, will shift to a much lower frequency for N-D bonds. researchgate.netnih.gov Similarly, aromatic C-H stretching vibrations above 3000 cm⁻¹ will be replaced by C-D stretching vibrations at approximately 2250 cm⁻¹. csbsju.edu These predictable shifts provide definitive evidence of successful deuteration. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 1,2-Phenylenediamine (H8) | Expected Wavenumber (cm⁻¹) in this compound (D8) | Reason for Shift |

|---|---|---|---|

| N-H / N-D Asymmetric & Symmetric Stretch | ~3386 | ~2500 | Increased reduced mass of the N-D bond. |

| Aromatic C-H / C-D Stretch | >3000 | ~2250 | Increased reduced mass of the C-D bond. |

| Aromatic C=C Stretch | ~1600-1450 | Minor Shift | Less involvement of hydrogen atoms in this vibration. |

| C-N Stretch | ~1260 | Minor Shift | Less involvement of hydrogen atoms in this vibration. |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations, structure, and symmetry. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For a molecule like 1,2-Phenylenediamine, certain vibrations may be strong in Raman and weak in FTIR, or vice-versa. nih.govnih.gov

Key features in the Raman spectrum of 1,2-Phenylenediamine include the aromatic ring breathing mode and C-N stretching modes. nih.gov Similar to FTIR, the substitution of hydrogen with deuterium in this compound results in significant shifts in the Raman spectrum. wikipedia.org Vibrations involving substantial movement of the hydrogen/deuterium atoms will exhibit the largest isotopic shifts. This effect is particularly useful for making definitive vibrational assignments. nih.gov Comparing the Raman spectra of the deuterated and non-deuterated versions helps to confirm the identity of modes such as N-D bending and C-D deformations, which appear at lower frequencies than their N-H and C-H counterparts.

Advanced Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the atoms within a material. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its chemical environment. wikipedia.org

For this compound, XPS analysis would primarily focus on the C 1s and N 1s core levels.

C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments. Peaks corresponding to C-C bonds in the aromatic ring would be expected around 284.7 eV, while carbon atoms bonded to nitrogen (C-N) would appear at a slightly higher binding energy, typically around 286.3 eV, due to the higher electronegativity of nitrogen. researchgate.netresearchgate.net

N 1s Spectrum: The N 1s spectrum provides clear information about the nitrogen atoms. For the amine groups (-ND₂) in this compound, a characteristic peak is expected at a binding energy of approximately 400.5 eV. nih.gov The position and shape of this peak confirm the presence and chemical state of the nitrogen.

| Core Level | Chemical Bond | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | C-C (aromatic) | ~284.7 |

| C 1s | C-N (amine) | ~286.3 |

| N 1s | -ND₂ (amine) | ~400.5 |

Small Angle Neutron Scattering (SANS) for Structural Investigations of Deuterated Materials

Small Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials at the mesoscopic scale (1-100 nm). wikipedia.org It is particularly valuable for studying soft matter, polymers, and biological macromolecules in solution. The technique works by directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons at very small angles.

A key advantage of SANS over its X-ray equivalent (SAXS) is its ability to utilize isotopic substitution, especially the replacement of hydrogen (¹H) with deuterium (²H). wikipedia.orgornl.gov Hydrogen and deuterium have vastly different neutron scattering lengths (−3.74 fm and +6.67 fm, respectively). wikipedia.org This large difference forms the basis of the "contrast variation" method. nih.govnih.gov

By selectively deuterating a component of a multi-component system, such as using this compound as a monomer in a polymer or as a ligand in a complex, that component can be made to stand out or blend in with its surroundings. epj-conferences.org For instance, the scattering length density of a deuterated molecule is very different from a hydrogenated one. By adjusting the H₂O/D₂O ratio of the solvent, one can create a condition where the solvent's scattering length density matches that of either the hydrogenated or deuterated components. nih.gov At this "match point," the matched component becomes effectively invisible to the neutrons, allowing the structure and conformation of the other components to be studied in isolation. This makes deuterated compounds like this compound invaluable probes for elucidating the structure of complex systems. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy for Enantiomeric Excess and Isotopic Purity

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution analytical technique that provides detailed information about the rotational motion of molecules in the gas phase. This method is exceptionally sensitive to the mass distribution of a molecule, making it a powerful tool for the analysis of isotopic species, including the determination of isotopic purity and the analysis of enantiomers that are chiral solely due to isotopic substitution (enantioisotopomers).

For a molecule like this compound, where all eight hydrogen atoms are replaced by deuterium, MRR spectroscopy serves as a precise method to confirm the level of deuteration and identify the presence of any residual, partially deuterated, or non-deuterated species. The high spectral resolution of MRR allows for the unambiguous identification of different isotopologues in a mixture without the need for chromatographic separation acs.org. Each isotopologue will have a unique set of rotational constants and thus a distinct rotational spectrum, enabling its identification and quantification.

Recent advancements in MRR spectroscopy have established it as a robust analytical technique for measuring the isotopic purity of deuterated compounds acs.orgfigshare.com. While techniques like NMR spectroscopy and high-resolution mass spectrometry can suggest successful deuterium incorporation, MRR analysis provides a comprehensive description of the isotopic composition, revealing the presence of over-, under-, and mis-deuteration impurities figshare.com.

Furthermore, while the enantiomers of a chiral molecule have identical rotational spectra, MRR can be used to determine the enantiomeric excess through a technique known as "chiral tagging" researchgate.net. This method involves the formation of a non-covalent complex between the analyte and a chiral molecule (the "tag") of a known enantiomeric composition. The resulting diastereomeric complexes will have different rotational spectra that can be distinguished, allowing for the quantification of the enantiomeric excess of the analyte. This approach is particularly valuable for enantioisotopomers, where chirality arises from isotopic substitution researchgate.net.

The application of MRR spectroscopy to this compound would involve introducing the sample into the gas phase, where its rotational transitions are measured. The resulting spectrum, a unique fingerprint of the molecule's moments of inertia, would be compared against theoretical calculations to confirm the structure and isotopic composition.

Table 1: Potential Application of MRR Spectroscopy for this compound Analysis

| Parameter Analyzed | MRR Spectroscopy Application | Expected Outcome |

| Isotopic Purity | Direct measurement of rotational transitions of different isotopologues. | Quantification of the percentage of this compound and identification of any species with incomplete deuteration. |

| Enantiomeric Excess | Analysis of diastereomeric complexes formed with a chiral tag. | Determination of the enantiomeric ratio if the deuteration pattern results in a chiral molecule. |

| Structural Confirmation | Comparison of experimental rotational constants with ab initio calculations. | Unambiguous confirmation of the 1,2-disubstituted deuterated benzene ring structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of the non-deuterated analogue, 1,2-phenylenediamine (o-phenylenediamine), exhibits characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the benzene ring and the amino functional groups. The presence of the two amino groups on the aromatic ring acts as auxochromes, influencing the energy and intensity of these transitions. The spectrum of o-phenylenediamine (B120857) typically shows absorption maxima at approximately 210 nm, 240 nm, and 294 nm researchgate.net. These bands are attributed to the π-π* transitions of the disubstituted benzene ring researchgate.net.

Computational chemistry, specifically using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the UV-Vis absorption spectra of molecules chemrxiv.orgmedium.comnih.gov. Such calculations for this compound would likely predict absorption maxima very close to those observed for the hydrogenated form.

Table 2: Experimentally Observed UV-Vis Absorption Maxima for 1,2-Phenylenediamine

| Absorption Maximum (λmax) | Solvent | Attributed Electronic Transition |

| ~210 nm | - | π → π |

| ~240 nm | - | π → π |

| ~294 nm | - | π → π* |

Data is for the non-deuterated 1,2-Phenylenediamine and is expected to be highly similar for the deuterated analogue.

No Published Research Found on the Kinetic and Equilibrium Deuterium Isotope Effects of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific studies, data, or detailed research findings pertaining to the kinetic and equilibrium deuterium isotope effects of the chemical compound This compound could be identified. The user's request for an article focusing solely on this compound and structured around a detailed outline of primary and secondary kinetic isotope effects cannot be fulfilled due to the absence of available research on this specific topic.

The provided outline requests an in-depth analysis of:

Primary Kinetic Isotope Effects (PKIE) , including its use in elucidating rate-determining steps, probing bond-breaking events, and examining quantum mechanical tunneling.

Secondary Kinetic Isotope Effects (SKIE) , focusing on the assessment of transition state structures, hybridization changes, and the conformational and steric effects of deuteration.

While the principles of PKIE and SKIE are well-established in physical organic chemistry for studying reaction mechanisms, and deuterium labeling is a common technique, it appears that these methods have not been specifically applied and published for the deuterated isotopologue of 1,2-phenylenediamine in the manner requested.

General searches on kinetic isotope effects, deuteration of aromatic amines, and reaction mechanisms of 1,2-phenylenediamine did not yield any papers that utilized this compound to investigate the specific phenomena outlined. Therefore, the creation of a scientifically accurate and data-driven article as per the user's strict instructions is not possible at this time.

Investigations of Kinetic and Equilibrium Deuterium Isotope Effects Involving 1,2 Phenylenediamine D8

Equilibrium Isotope Effects (EIE)

Equilibrium isotope effects arise from the influence of isotopic substitution on the equilibrium constant of a reaction. These effects are rooted in the differences in zero-point vibrational energies between isotopologues. The heavier deuterium (B1214612) atom leads to a lower zero-point energy in a C-D bond compared to a C-H bond, which can shift the position of a chemical equilibrium.

The determination of isotopic fractionation factors for a compound like 1,2-phenylenediamine-d8 would typically involve NMR spectroscopy. By analyzing the relative intensities of signals corresponding to the deuterated and non-deuterated species in a mixture at equilibrium, the fractionation factor can be calculated. For instance, in a partially deuterated sample, the distribution of deuterium between the amino groups and the aromatic ring could be quantified.

Table 1: Hypothetical Isotopic Fractionation Factors for Deuterium in 1,2-Phenylenediamine

| Equilibrium System | Fractionation Factor (α) | Temperature (°C) | Solvent |

| Amine-d₂ vs. Aromatic-d₆ | Data not available | 25 | D₂O |

| Amine-d₂ vs. Aromatic-d₆ | Data not available | 25 | CDCl₃ |

This table is illustrative as specific experimental data for this compound was not found in the available literature.

The presence of two adjacent amino groups in 1,2-phenylenediamine allows for the possibility of intramolecular hydrogen bonding between a hydrogen of one amino group and the nitrogen of the other. Deuterium substitution can influence the strength and geometry of this hydrogen bond. The shorter vibrational amplitude of the N-D bond compared to the N-H bond can lead to a slightly shorter and stronger hydrogen bond.

This alteration in hydrogen bonding can, in turn, affect any tautomeric equilibria present. Tautomerism involves the migration of a proton and the shifting of a double bond. In the case of 1,2-phenylenediamine, imino-enamine tautomerism is conceivable, although the diamino aromatic form is overwhelmingly stable. Deuteration of the amino groups in this compound would be expected to shift the tautomeric equilibrium, likely favoring the more stable diamino tautomer even further due to the stronger N-D bond.

NMR spectroscopy is a key technique for studying these phenomena. Deuterium isotope effects on ¹H and ¹³C chemical shifts can provide evidence for intramolecular hydrogen bonding and quantify shifts in tautomeric equilibria. A downfield shift in the ¹H NMR signal of the remaining N-H proton upon partial deuteration would be indicative of a stronger hydrogen bond.

Isotope Effects as Mechanistic Probes

Kinetic Isotope Effects (KIEs), the change in reaction rate upon isotopic substitution, are a fundamental tool for elucidating reaction mechanisms. A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking/formation.

The use of this compound as a mechanistic probe can help to unravel complex reaction pathways. For instance, in reactions where a C-H or N-H bond of the phenylenediamine is cleaved, the substitution with deuterium would lead to a primary KIE. The magnitude of this KIE can provide insight into the transition state of the reaction.

Consider a hypothetical oxidation reaction where a hydrogen atom is abstracted from one of the amino groups in the rate-determining step. By comparing the rate of reaction for 1,2-phenylenediamine and this compound, a primary KIE could be measured. A significant kH/kD value (typically > 2) would support a mechanism where the N-H bond is broken in the rate-limiting step.

Table 2: Illustrative Kinetic Isotope Effects for a Hypothetical Reaction of 1,2-Phenylenediamine

| Reaction Type | Substrate | Rate Constant (k) | KIE (kH/kD) |

| Oxidation | 1,2-Phenylenediamine | kH | Data not available |

| Oxidation | This compound | kD | Data not available |

This table is for illustrative purposes as specific experimental data for reactions involving this compound was not found in the surveyed literature.

In the realm of biochemistry, isotope effects are invaluable for studying enzyme-catalyzed reactions. The use of deuterated substrates like this compound can help to determine the mechanism of enzymatic transformations and probe the specificity of an enzyme's active site.

If 1,2-phenylenediamine were a substrate for an enzyme, for example, an oxidase or a transferase, the use of this compound could reveal whether C-H or N-H bond cleavage is part of the rate-determining step. This information is crucial for understanding how the enzyme achieves its catalytic power.

Furthermore, secondary KIEs can provide information about changes in hybridization or steric environment at a particular position during the enzymatic reaction. While no specific studies utilizing this compound in enzyme catalysis were identified in the literature reviewed, the principles remain applicable. For example, if an enzyme's active site has a specific interaction with the aromatic protons of the substrate, subtle secondary KIEs might be observed upon their substitution with deuterium, providing insights into substrate binding and orientation.

Applications in Advanced Chemical and Biological Research Utilizing 1,2 Phenylenediamine D8

Applications in Materials Science and Optoelectronics

The unique properties of deuterated compounds, including 1,2-phenylenediamine-d8, have made them valuable in the development and characterization of advanced materials, particularly in the realm of optoelectronics.

Deuterated Arylamines in Optoelectronic Device Development

Deuterated arylamines, synthesized from precursors like this compound, are increasingly being incorporated into optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs), to enhance their performance and longevity. oled-info.comnih.govnih.gov The replacement of hydrogen with deuterium (B1214612) in the organic molecules used in OLEDs can significantly improve the stability and efficiency of these devices. acs.orgisowater.com

Research has shown that deuteration of the host and hole transport materials in blue OLEDs can lead to a substantial lifetime enhancement, with some studies reporting up to an eight-fold increase. nih.gov This improvement is attributed to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, is less susceptible to breaking under the operational stresses of the device, such as heat and oxidation. isowater.comrsc.org This increased stability mitigates the formation of degradation species that can act as electroluminescence quenchers. nih.gov

Studies on deuterated light-emitting materials have demonstrated significant increases in external quantum efficiency. For instance, deuterated aluminum 8-hydroxyquinoline (B1678124) (D-Alq3) showed a ~280% increase in external quantum efficiency at 500 mA/cm². acs.org Furthermore, devices fabricated with deuterated materials often exhibit lower turn-on voltages and reduced deterioration rates in brightness. acs.org The incorporation of deuterated arylamines, which can be synthesized from this compound, into these devices may lead to improved lifetime and efficiency compared to their protonated counterparts. nih.gov

| Deuterated Material/Component | Observed Enhancement | Reference |

|---|---|---|

| Host and Hole Transport Materials in Blue OLEDs | Up to 8-fold increase in T90 lifetime | nih.gov |

| Deuterated Aluminum 8-hydroxyquinoline (D-Alq3) | ~280% increase in external quantum efficiency | acs.org |

| General OLED Host Materials | 5 to 20-fold increase in device lifetime | isowater.comrsc.orgukisotope.com |

Polymer Science and Deuterated Polymer Characterization for Material Properties

In polymer science, deuteration is a critical tool for both enhancing material properties and for detailed characterization. resolvemass.ca The substitution of hydrogen with deuterium in polymers, including those derived from this compound, can alter their physical and chemical properties. resolvemass.cadtic.mil These changes can include increased resistance to thermal and oxidative degradation, leading to a longer functional lifespan for the polymer. resolvemass.ca

Systematic studies on deuterated donor-acceptor conjugated polymers have shown that deuteration can increase the melting and crystallization temperatures. acs.org While significant alterations to morphology, molecular packing, or charge mobility may not always occur, the changes in thermal properties are notable. acs.org The characterization of such deuterated polymers is crucial to understanding the impact of isotopic substitution on the material's performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are employed to characterize the structure and thermal stability of these polymers. tandfonline.comtandfonline.comresearchgate.netdoaj.org

The synthesis of deuterated polymers often involves the use of deuterated monomers. iaea.orgrsc.org For instance, poly(p-phenylenediamine) can be synthesized through the oxidative polymerization of the corresponding monomer. tandfonline.comtandfonline.comresearchgate.netdoaj.org Utilizing a deuterated monomer like this compound would result in a deuterated polymer, allowing for the investigation of the effects of deuteration on the polymer's properties.

| Property | Effect of Deuteration | Reference |

|---|---|---|

| Thermal Stability | Increased resistance to thermal and oxidative degradation | resolvemass.ca |

| Melting and Crystallization Temperatures | Increased in some donor-acceptor conjugated polymers | acs.org |

| Molecular Weight and Polydispersity | Can be altered depending on synthesis conditions | acs.org |

Neutron Reflectometry and Scattering Studies for Structure-Function Relationships

One of the most powerful applications of deuteration in materials science is in conjunction with neutron scattering and reflectometry techniques. nih.govnih.gov These methods are invaluable for elucidating the structure and dynamics of materials at the nanoscale. nih.govnih.gov The significant difference in the neutron scattering length between hydrogen and deuterium provides a unique contrast that can be exploited to highlight specific components within a material. nih.govcambridge.org

By selectively deuterating parts of a polymer or a thin film, researchers can effectively make those regions "visible" or "invisible" to neutrons. nih.goviaea.org This "contrast variation" technique is particularly useful for studying the morphology, diffusion, and interfacial behavior in organic thin-film semiconducting devices. nih.govukisotope.com For example, in a polymer blend, deuterating one of the components allows for the precise determination of its distribution and domain size within the mixture. cityu.edu.hk

Neutron reflectometry, specifically, is a powerful tool for investigating the structure of thin films, such as those used in optoelectronic devices. diva-portal.orgrsc.org By incorporating deuterated materials like those derived from this compound, it is possible to obtain detailed information about the film's thickness, density, and the structure of interfaces between different layers. nih.govresearchgate.net This information is crucial for understanding how the physical structure of a device influences its performance and for optimizing its design. nih.gov

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Neutron Reflectometry (NR) | Study of thin films and interfaces | Film thickness, density, interfacial roughness, and composition profiles | nih.govdiva-portal.orgrsc.org |

| Small-Angle Neutron Scattering (SANS) | Characterization of polymer blends and solutions | Domain sizes, phase separation, and polymer chain conformation | nih.govcityu.edu.hk |

| Inelastic Neutron Scattering (INS) | Investigation of molecular dynamics | Vibrational modes and hydrogen dynamics | nih.govosti.gov |

Applications in Organic Synthesis and Catalysis

Deuterated Phenylenediamines as Catalysts for Ligation Reactions

Following a comprehensive review of scientific literature, no specific research has been identified detailing the use of this compound as a catalyst for ligation reactions. While non-deuterated phenylenediamines have been shown to catalyze such reactions, the catalytic activity of their deuterated counterparts remains an unexplored area of research.

Development of Green Chemistry Protocols with Deuterated Reagents

A thorough search of available scientific literature did not yield any specific examples of the development of green chemistry protocols utilizing this compound as a key reagent. While the principles of green chemistry are broadly applied in the synthesis of various compounds, including deuterated molecules, the specific application of this compound in pioneering new green chemistry methodologies has not been documented in the reviewed literature.

Catalytic Hydrogenation and Coupling Reactions with Deuterium Tracers

The use of deuterium-labeled compounds, such as this compound, serves as a powerful tool in elucidating the mechanisms of catalytic hydrogenation and coupling reactions. chem-station.com Deuterium tracers allow researchers to track the fate of hydrogen atoms throughout a reaction, providing invaluable insights into reaction pathways, stereochemistry, and the nature of catalytic intermediates. rsc.org

In the context of catalytic hydrogenation, deuterium labeling experiments have been instrumental in understanding the addition of hydrogen across double bonds. For instance, studies on the hydrogenation of olefins using deuterium gas (D2) have revealed details about cis-addition mechanisms on metal catalyst surfaces. acs.org The analysis of the resulting deuterated products can indicate whether the reaction proceeds through specific intermediates and the extent of H/D scrambling, which provides information about the reversibility of reaction steps. acs.orgencyclopedia.pub

Recent research has demonstrated the utility of deuterium in more complex transformations. For example, in the copper-catalyzed transfer hydrodeuteration of cyclic alkenes, deuterium labeling allows for the precise installation of a single deuterium atom at specific positions. nih.gov This level of control is crucial for synthesizing selectively labeled internal standards for mass spectrometry and for mechanistic investigations. nih.gov

Furthermore, isotope trace experiments have been employed in the reductive coupling of nitriles with 1,2-phenylenediamines to synthesize benzimidazoles. nih.gov These studies, which can utilize deuterated reactants, help to confirm reaction mechanisms, such as the occurrence of H/D exchange and intramolecular deuterium shifts. nih.gov The ability to follow the deuterium label provides direct evidence for the proposed catalytic cycle. rsc.org

The following table summarizes representative catalytic reactions where deuterium labeling, conceptually similar to using this compound, provides mechanistic insights.

| Reaction Type | Deuterium Source | Catalyst | Information Gained from Deuterium Tracing |

| Olefin Hydrogenation | D2 gas | Rhodium | Elucidation of deuterium scrambling and intermediate formation. encyclopedia.pub |

| Transfer Hydrodeuteration | Deuterated transfer agents | Copper | Precise and selective installation of deuterium atoms. nih.gov |

| Reductive Coupling | Deuterated reactants | Rhodium Phosphide | Confirmation of H/D exchange and intramolecular deuterium shifts. nih.gov |

| C-H Activation | Acetone-d6 | B(C6F5)3 | Development of efficient deuteration of β-amino C─H bonds. nih.gov |

Applications in Pharmaceutical and Medicinal Chemistry

Impact of Deuteration on Pharmacokinetics (PK) and Pharmacodynamics (PD)

The substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, can significantly alter their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.govnih.gov This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. clearsynthdiscovery.com

Deuteration can lead to a decreased rate of drug metabolism, which in turn can result in a longer drug half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a lower and less frequent dosing regimen. nih.govnih.gov This modification can also reduce the formation of toxic metabolites, thereby improving the safety profile of a drug. clearsynthdiscovery.comresearchgate.net

The strategic placement of deuterium at metabolically vulnerable sites ("soft spots") in a molecule is a key strategy in drug design to enhance its therapeutic properties. nih.gov For example, deutetrabenazine, the first deuterated drug approved by the FDA, is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. wikipedia.org The deuteration leads to a longer half-life and reduced peak concentrations, which allows for less frequent dosing and a more favorable side-effect profile compared to its non-deuterated counterpart. wikipedia.org

The table below illustrates the potential pharmacokinetic changes observed with deuterated drugs compared to their non-deuterated analogs.

| Pharmacokinetic Parameter | Effect of Deuteration | Underlying Mechanism |

| Metabolism Rate | Decreased | Kinetic Isotope Effect (stronger C-D bond). |

| Half-life (t1/2) | Increased | Slower metabolism leads to slower elimination. wikipedia.org |

| Systemic Exposure (AUC) | Increased | Drug remains in circulation for a longer period. nih.gov |

| Maximum Concentration (Cmax) | Can be lower with less frequent dosing | Smoother pharmacokinetic profile. researchgate.net |

| Formation of Toxic Metabolites | Reduced | Altered metabolic pathways away from toxic byproducts. clearsynthdiscovery.comresearchgate.net |

Deuterated Compounds as Probes for Drug Metabolism and Bioisosteric Replacement

Deuterated compounds, including this compound, are invaluable tools for studying drug metabolism. simsonpharma.com By incorporating a deuterium label into a drug candidate, researchers can trace its metabolic fate within a biological system. nih.gov The use of techniques like mass spectrometry allows for the clear differentiation between the parent drug and its metabolites, aiding in the elucidation of metabolic pathways. nih.gov

These studies, often referred to as drug metabolism and pharmacokinetic (DMPK) studies, are crucial in the early stages of drug discovery and development. simsonpharma.com They help in identifying the sites of metabolic transformation and understanding the enzymes involved in the process. semanticscholar.org This knowledge is critical for optimizing the drug's properties and predicting potential drug-drug interactions.

Deuterium can also be used as a bioisosteric replacement for hydrogen. Bioisosterism refers to the principle of substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. nih.gov The substitution of hydrogen with deuterium is considered one of the most conservative examples of bioisosterism, as it minimally alters the steric and electronic properties of the molecule. nih.gov

This subtle change, however, can have profound effects on the molecule's metabolic stability due to the kinetic isotope effect. By strategically replacing hydrogen with deuterium at sites of metabolism, the formation of undesirable metabolites can be blocked or reduced, leading to an improved safety and efficacy profile. nih.gov

The following table highlights the applications of deuterated compounds in drug metabolism studies.

| Application | Description | Techniques Used |

| Metabolic Pathway Elucidation | Tracing the transformation of a drug into its various metabolites. simsonpharma.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Identification of Metabolites | Distinguishing between the parent drug and its metabolic products. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Enzyme Contribution Studies | Determining the specific enzymes responsible for metabolizing a drug. semanticscholar.org | In vitro studies with specific enzyme inhibitors. |

| Bioisosteric Replacement | Improving metabolic stability by substituting H with D at metabolic "hotspots". nih.gov | Synthetic chemistry and pharmacokinetic analysis. |

Deuterium Labeling for Protein Structure Elucidation by NMR and Neutron Crystallography

Deuterium labeling is a powerful technique used to overcome some of the challenges in determining the three-dimensional structure of large proteins and protein complexes by Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography. cambridge.orgnih.gov

In NMR spectroscopy, as the size of a protein increases, the spectral quality deteriorates due to faster relaxation, leading to broad and overlapping signals. protein-nmr.org.uk By replacing most of the hydrogen atoms with deuterium, the relaxation properties of the remaining protons are improved, resulting in sharper and more resolved spectra. protein-nmr.org.uk This "deuteration" strategy is often combined with 15N and 13C labeling (triple labeling) to enable the study of proteins that would otherwise be intractable by NMR. protein-nmr.org.uk This approach has been crucial for the structural analysis of proteins larger than 10 kDa. cambridge.org

Neutron crystallography is a technique that provides detailed information about the positions of hydrogen atoms in a protein structure, which are often difficult to visualize with X-ray crystallography. pnas.org However, the large incoherent scattering of hydrogen produces significant background noise, which can obscure the diffraction signal. nih.gov Replacing hydrogen with deuterium dramatically reduces this background noise, thereby improving the signal-to-noise ratio of the diffraction data. nih.govnih.gov The use of fully deuterated protein crystals enhances the visibility of the molecular structure and allows for the analysis of smaller crystals. pnas.orgnih.gov

The table below summarizes the benefits of deuterium labeling in protein structural studies.

| Technique | Challenge without Deuteration | Benefit of Deuteration |

| NMR Spectroscopy | Spectral broadening and overlap for large proteins. protein-nmr.org.uk | Improved relaxation properties, leading to sharper and more resolved spectra. protein-nmr.org.uk |

| Neutron Crystallography | High background from incoherent scattering of hydrogen. nih.gov | Reduced background noise and improved signal-to-noise ratio. nih.govnih.gov |

| Neutron Crystallography | Ambiguities in interpreting hydrogen density at medium resolution. pnas.org | Clear distinction between hydrogen (negative scattering length) and deuterium (positive scattering length). nih.gov |

Applications in Environmental and Analytical Chemistry

Stable Isotope-Assisted Metabolomics (SIAM) for Transformation Product Discovery

Stable Isotope-Assisted Metabolomics (SIAM) is a powerful analytical technique used to identify and track the transformation products of various compounds, including environmental contaminants. acs.org This approach utilizes stable isotope-labeled compounds, such as this compound, as tracers to follow their fate in complex biological or environmental systems. acs.org

In environmental chemistry, SIAM is employed to discover the transformation products (TPs) of contaminants of emerging concern (CECs). acs.org By introducing a deuterated version of a contaminant into a system (e.g., a water sample or a biological culture), researchers can use high-resolution mass spectrometry to detect the labeled parent compound and any subsequent TPs that retain the deuterium label. acs.org The characteristic mass shift and isotopic pattern of the deuterated compounds make them readily distinguishable from the background of unlabeled molecules. nih.gov

This method provides a more comprehensive understanding of the degradation and transformation pathways of pollutants in the environment. acs.org The identification of TPs is crucial as they can sometimes be more toxic or persistent than the original contaminant.

The general workflow for a SIAM experiment for TP discovery is outlined below:

| Step | Description |

| 1. Labeling | A stable isotope-labeled version of the target compound (e.g., this compound) is synthesized or acquired. acs.org |

| 2. Incubation | The labeled compound is introduced into the environmental or biological system of interest. |

| 3. Sample Preparation | Samples are collected over time and prepared for analysis. |

| 4. LC-MS Analysis | The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and detect the labeled compounds. acs.org |

| 5. Data Processing | Specialized software is used to identify the isotopic pairs of the parent compound and its transformation products. acs.org |

| 6. Structure Elucidation | The chemical structures of the newly discovered TPs are determined based on their mass spectral data. |

Environmental Fate and Transport Studies of Contaminants

The study of the environmental fate and transport of contaminants is critical for assessing the impact of chemicals on ecosystems. Substituted p-phenylenediamines (PPDs) are a class of antioxidants and antiozonants used extensively in rubber products, particularly tires, to enhance their lifespan. nih.gov As a result of tire wear, these compounds and their transformation products are released into the environment, leading to widespread contamination of water, soil, and sediment. nih.gov

To accurately monitor the distribution and concentration of phenylenediamine contaminants in various environmental matrices, researchers employ advanced analytical techniques, predominantly liquid or gas chromatography coupled with mass spectrometry (LC-MS or GC-MS). In these analyses, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and precise quantification. This compound, as a deuterated analog of 1,2-phenylenediamine, serves this exact purpose.

The use of a SIL internal standard is central to the isotope dilution method. A known quantity of this compound is added to an environmental sample (e.g., a water or sediment extract) at the beginning of the analytical procedure. researchgate.net Because the deuterated standard is chemically almost identical to the non-labeled analyte, it experiences the same losses during sample extraction, cleanup, and analysis. cerilliant.com The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. youtube.com By comparing the signal intensity of the target analyte to that of the known concentration of the internal standard, analysts can correct for matrix interference and procedural losses, thereby ensuring high-quality, reliable data. cerilliant.comscispace.com This approach is crucial for understanding how contaminants like PPDs are transported from sources such as roadways into aquatic environments. nih.govresearchgate.net

Table 1: Example Concentrations of PPDs in Environmental Samples

This table illustrates the measured concentrations of related phenylenediamine compounds in environmental samples where a deuterated internal standard would be essential for accurate quantification.

| Compound | Sample Matrix | Median Concentration (ng/g) | Location Type |

|---|---|---|---|

| 6PPD | Sediment | 39.7 | Urban Rivers |

| 6PPD-Q | Sediment | 15.2 | Urban Rivers |

| 6PPD | Sediment | 14.0 | Estuaries |

| 6PPD-Q | Sediment | 5.85 | Estuaries |

| 6PPD | Sediment | 9.47 | Coastal Regions |